2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester

Description

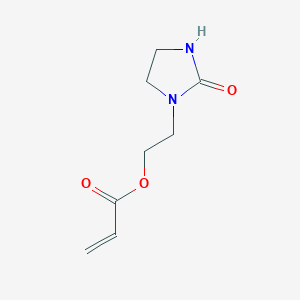

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester (IUPAC name: 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate) is a methacrylate derivative featuring a polymerizable α,β-unsaturated ester group and a polar imidazolidinone moiety. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol and a minimum purity of 95% . The imidazolidinone group, a cyclic urea structure, enhances hydrogen-bonding capacity, making the compound valuable in copolymer applications for adhesives, coatings, and biomedical materials . Commercial aliases include Nourycryl MA 123 and 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-7(11)13-6-5-10-4-3-9-8(10)12/h2H,1,3-6H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYBYTMONXCPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259063 | |

| Record name | 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86241-34-1 | |

| Record name | 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86241-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester typically involves the reaction of methacrylic acid with 2-(2-oxo-1-imidazolidinyl)ethanol . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain a steady-state reaction environment. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

Addition Reactions: It can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used as catalysts.

Major Products

Hydrolysis Products: The hydrolysis reaction yields methacrylic acid and 2-(2-oxo-1-imidazolidinyl)ethanol.

Scientific Research Applications

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester involves its ability to undergo polymerization and form cross-linked networks. The imidazolidinone ring in the compound can interact with various molecular targets, leading to the formation of stable and durable materials . The pathways involved in its action include free radical polymerization and addition reactions with other monomers and cross-linking agents .

Comparison with Similar Compounds

2-Propen-1-yl N-[2-(2-Oxo-1-imidazolidinyl)ethyl]carbamate (CAS 136474-66-3)

Structure : Replaces the methacrylate ester with a carbamate (urethane) linkage.

Key Differences :

- Functional Group : Carbamates exhibit greater hydrolytic stability compared to esters, favoring applications in moisture-resistant coatings .

- Reactivity : Reduced polymerization activity due to the absence of a methacrylate double bond.

- Applications : Used as Sipomer WAM-IV in crosslinkable polymers for waterborne resins .

Ethyl 3-(1-Methyl-1H-imidazol-5-yl)-2-propenoate (CAS 67879-31-6)

Structure: Substitutes imidazolidinone with a methyl-substituted imidazole ring. Key Differences:

2-Oxo-2-[[2-(2-Oxoimidazolidin-1-yl)ethyl]amino]ethyl Methacrylate (CAS 3089-23-4)

Structure: Adds a keto-amine spacer between the methacrylate and imidazolidinone groups. Key Differences:

- Hydrogen Bonding: The additional amino and oxo groups increase polarity, enhancing adhesion to hydrophilic substrates .

- Applications : Suitable for crosslinked hydrogels or drug delivery systems due to reactive amine sites .

Comparative Data Table

*Estimated based on structural formula.

Regulatory and Handling Considerations

- The target compound is regulated under CAS 1341211-31-1 when used in polymer formulations, requiring compliance with global environmental standards .

- Lab-grade analogs (e.g., Nourycryl MA 123) are restricted to research use; industrial-scale applications necessitate safety assessments for handling and disposal .

Biological Activity

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester, also known as 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate, is a compound with significant biological activity. Its unique structural features, including the imidazolidinyl group, contribute to its reactivity and potential applications in various fields such as medicinal chemistry and materials science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate

- Molecular Formula : C9H14N2O3

- CAS Number : 86261-90-7

- Molecular Weight : 186.22 g/mol

- Melting Point : 110–111 °C

The biological activity of 2-propenoic acid derivatives often involves several mechanisms:

- Enzyme Interactions : The ester group can undergo hydrolysis to release active components that interact with specific enzymes or receptors in biological systems.

- Stabilization Effects : The imidazolidinyl group may stabilize the compound and enhance its reactivity, potentially affecting cellular targets.

- Polymerization Potential : The propenoic acid moiety allows for polymerization, which can be utilized in drug delivery systems or as a scaffold for biomaterials.

Antimicrobial Activity

Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that methacrylate derivatives can inhibit bacterial growth by disrupting cell membranes or inhibiting vital metabolic pathways.

Anticonvulsant Properties

A related study highlighted the anticonvulsant activities of imidazolidinyl derivatives. These compounds were found to bind competitively at excitatory amino acid receptors, suggesting potential therapeutic applications in treating epilepsy or neurodegenerative disorders .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, propionic acid derivatives have shown potential in reducing the production of pro-inflammatory cytokines .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester?

- Methodological Answer : The esterification of 2-(2-oxo-1-imidazolidinyl)ethanol with acrylic acid derivatives (e.g., acryloyl chloride) under inert conditions (N₂ atmosphere) is a common approach. Catalysts such as DMAP (4-dimethylaminopyridine) or H₂SO₄ can accelerate the reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity. Monitor reaction progress using TLC or HPLC to optimize yield and minimize side products (e.g., dimerization of acrylic acid) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., imidazolidinone NH, ester carbonyl, and acrylate vinyl protons).

- FT-IR : Confirm ester C=O (~1720 cm⁻¹) and imidazolidinone carbonyl (~1680 cm⁻¹) stretches.

- HRMS : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of imidazolidinone ring).

Cross-reference with computational spectra (DFT) to resolve ambiguities .

Q. How can researchers mitigate hydrolysis of the ester group during storage or reaction?

- Methodological Answer : Store the compound in anhydrous solvents (e.g., THF, DMF) under nitrogen at –20°C. Avoid aqueous workup unless necessary; use mild bases (e.g., NaHCO₃) during purification. For reactions in aqueous media, employ phase-transfer catalysts or micellar systems to stabilize the ester .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for polymerization of this acrylate derivative?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model radical or anionic polymerization initiation. Compare activation energies of propagation steps to predict regioselectivity. Pair computational data with experimental kinetics (e.g., DSC for exotherm monitoring) to validate mechanisms. ICReDD’s hybrid computational-experimental frameworks are effective for iterative optimization .

Q. How to resolve discrepancies between predicted (computational) and observed (experimental) reaction outcomes?

- Methodological Answer :

- Step 1 : Re-examine computational assumptions (e.g., solvent effects, transition state approximations) using implicit/explicit solvation models (SMD, COSMO-RS).

- Step 2 : Conduct isotopic labeling (e.g., ¹⁸O in ester groups) to trace mechanistic pathways.

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to correlate reaction variables (temperature, catalyst loading) with product distribution. Cross-disciplinary collaboration between synthetic and computational teams is critical .

Q. What advanced reactor designs improve scalability for continuous synthesis?

- Methodological Answer : Microreactors with precise temperature control (e.g., flow chemistry setups) minimize exothermic risks during acrylate polymerization. Implement real-time process analytical technology (PAT), such as inline Raman spectroscopy, to monitor monomer conversion. CRDC’s guidelines (RDF2050108, RDF2050112) recommend modular reactors for rapid parameter adjustment .

Q. How to profile and quantify impurities in synthesized batches of the compound?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted imidazolidinone or acrylic acid dimers) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- NMR Relaxometry : Identify low-concentration species via ¹³C relaxation times.

- Reference Standards : Use pharmacopeial protocols (e.g., USP40 Procedure 2 for ester impurities) to validate limits .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Analytical Tool | Reference |

|---|---|---|---|

| Temperature | 0–5°C (acrylation step) | Inline IR monitoring | |

| Catalyst Loading | 5 mol% DMAP | TLC (Rf = 0.3 in EtOAc) | |

| Purification | Silica gel (60–120 mesh) | HPLC (95% purity cutoff) |

Table 2 : Computational vs. Experimental Data Reconciliation Workflow

| Step | Action | Tool/Technique | Outcome Metric |

|---|---|---|---|

| 1 | DFT Transition State Analysis | Gaussian 16 | Activation Energy (kcal/mol) |

| 2 | Kinetic Isotope Effect (KIE) Studies | ²H/¹³C Labeling | KIE Ratio |

| 3 | Multivariate Regression of Reaction Variables | JMP® Software | R² Value for Model Fit |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.